molecular formula C24H27IN2O2 B10840084 17-Methylmorphinan-3-yl 4-Iodophenyl Carbamate

17-Methylmorphinan-3-yl 4-Iodophenyl Carbamate

Cat. No.: B10840084
M. Wt: 502.4 g/mol
InChI Key: YGDGBZQTGCWFHN-BGWNEDDSSA-N
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Description

17-Methylmorphinan-3-yl 4-Iodophenyl Carbamate: is a synthetic compound that belongs to the class of morphinan derivatives. These compounds are known for their significant pharmacological activities, particularly in the field of opioid receptor binding. The structure of this compound includes a morphinan backbone with a 4-iodophenyl carbamate group attached, which contributes to its unique chemical and biological properties .

Preparation Methods

The synthesis of 17-Methylmorphinan-3-yl 4-Iodophenyl Carbamate typically involves multiple steps, starting from the morphinan core structure. The synthetic route includes:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

17-Methylmorphinan-3-yl 4-Iodophenyl Carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

17-Methylmorphinan-3-yl 4-Iodophenyl Carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-Methylmorphinan-3-yl 4-Iodophenyl Carbamate involves its interaction with opioid receptors, particularly the mu and kappa receptors. Upon binding to these receptors, the compound induces a conformational change that triggers downstream signaling pathways, modulating the activity of effectors such as adenylate cyclase . This interaction leads to the compound’s pharmacological effects, including analgesia and other central nervous system activities.

Comparison with Similar Compounds

17-Methylmorphinan-3-yl 4-Iodophenyl Carbamate can be compared with other morphinan derivatives such as:

The uniqueness of this compound lies in its specific structural modifications, such as the 4-iodophenyl carbamate group, which may confer distinct pharmacological properties compared to other morphinan derivatives.

Properties

Molecular Formula

C24H27IN2O2

Molecular Weight

502.4 g/mol

IUPAC Name

[(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-(4-iodophenyl)carbamate

InChI

InChI=1S/C24H27IN2O2/c1-27-13-12-24-11-3-2-4-20(24)22(27)14-16-5-10-19(15-21(16)24)29-23(28)26-18-8-6-17(25)7-9-18/h5-10,15,20,22H,2-4,11-14H2,1H3,(H,26,28)/t20-,22+,24+/m0/s1

InChI Key

YGDGBZQTGCWFHN-BGWNEDDSSA-N

Isomeric SMILES

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OC(=O)NC5=CC=C(C=C5)I

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC(=O)NC5=CC=C(C=C5)I

Origin of Product

United States

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